molecular formula C19H20BrN3O6 B13367441 2-(4-bromo-2,6-dimethylphenoxy)-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide

2-(4-bromo-2,6-dimethylphenoxy)-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide

Cat. No.: B13367441
M. Wt: 466.3 g/mol
InChI Key: PEROORVBMMWETI-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2,6-dimethylphenol to obtain 4-bromo-2,6-dimethylphenol. This is followed by the etherification of the brominated phenol with 2-bromoethanol to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol.

    Hydrazide Formation: The next step involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy)ethanol with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide depends on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway.

    Antimicrobial Activity: The compound may disrupt the cell membrane of microorganisms, leading to cell lysis and death.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-methoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazone

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the hydrazide functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20BrN3O6

Molecular Weight

466.3 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20BrN3O6/c1-4-28-16-8-15(23(26)27)7-13(18(16)25)9-21-22-17(24)10-29-19-11(2)5-14(20)6-12(19)3/h5-9,25H,4,10H2,1-3H3,(H,22,24)/b21-9+

InChI Key

PEROORVBMMWETI-ZVBGSRNCSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.